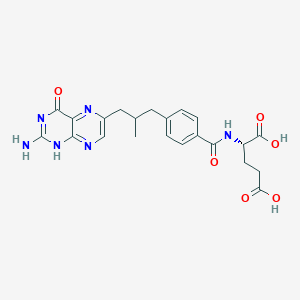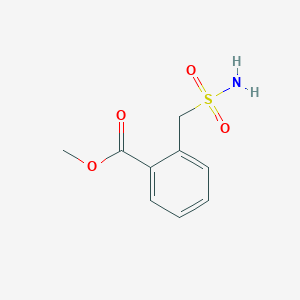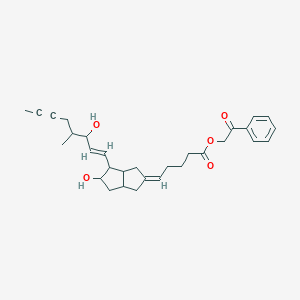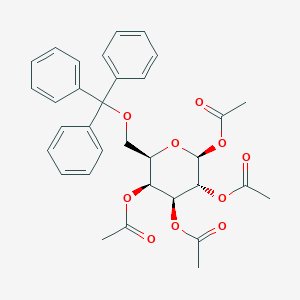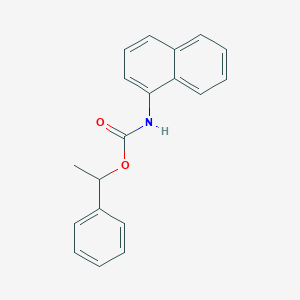
1-phenylethyl N-naphthalen-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenylethyl N-naphthalen-1-ylcarbamate, also known as PNEC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PNEC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 303.39 g/mol.
Mechanism Of Action
The mechanism of action of 1-phenylethyl N-naphthalen-1-ylcarbamate is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-phenylethyl N-naphthalen-1-ylcarbamate has also been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
Biochemical And Physiological Effects
1-phenylethyl N-naphthalen-1-ylcarbamate has been shown to have various biochemical and physiological effects. In animal studies, 1-phenylethyl N-naphthalen-1-ylcarbamate has been shown to reduce inflammation, pain, and fever. It has also been shown to improve memory and learning in mice. 1-phenylethyl N-naphthalen-1-ylcarbamate has been tested for its toxicity and has been found to be relatively safe at low doses.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-phenylethyl N-naphthalen-1-ylcarbamate in lab experiments is its versatility. It can be used in various fields such as medicine, agriculture, and material science. 1-phenylethyl N-naphthalen-1-ylcarbamate is also relatively easy to synthesize and purify. However, one of the limitations of using 1-phenylethyl N-naphthalen-1-ylcarbamate is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 1-phenylethyl N-naphthalen-1-ylcarbamate. One area of interest is the development of new drugs based on 1-phenylethyl N-naphthalen-1-ylcarbamate for the treatment of various diseases such as depression, anxiety, and inflammation. Another area of interest is the use of 1-phenylethyl N-naphthalen-1-ylcarbamate as a building block for the synthesis of new materials with unique properties. Further studies are also needed to fully understand the mechanism of action of 1-phenylethyl N-naphthalen-1-ylcarbamate and its potential side effects.
Conclusion:
In conclusion, 1-phenylethyl N-naphthalen-1-ylcarbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of 1-phenylethyl N-naphthalen-1-ylcarbamate involves the reaction between 1-naphthyl isocyanate and 1-phenylethylamine. 1-phenylethyl N-naphthalen-1-ylcarbamate has been studied extensively for its potential applications in medicine, agriculture, and material science. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 1-phenylethyl N-naphthalen-1-ylcarbamate has also been used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of 1-phenylethyl N-naphthalen-1-ylcarbamate and its potential side effects.
Synthesis Methods
The synthesis of 1-phenylethyl N-naphthalen-1-ylcarbamate involves the reaction between 1-naphthyl isocyanate and 1-phenylethylamine. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform, and a catalyst such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the product is formed. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
1-phenylethyl N-naphthalen-1-ylcarbamate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-phenylethyl N-naphthalen-1-ylcarbamate has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In agriculture, 1-phenylethyl N-naphthalen-1-ylcarbamate has been tested for its ability to protect crops from pests and diseases. In material science, 1-phenylethyl N-naphthalen-1-ylcarbamate has been used as a building block for the synthesis of new materials with unique properties.
properties
CAS RN |
119994-28-4 |
|---|---|
Product Name |
1-phenylethyl N-naphthalen-1-ylcarbamate |
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-phenylethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C19H17NO2/c1-14(15-8-3-2-4-9-15)22-19(21)20-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,20,21) |
InChI Key |
ZTZHHYAALZEMIS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)OC(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)NC2=CC=CC3=CC=CC=C32 |
synonyms |
Carbamic acid, 1-naphthalenyl-, 1-phenylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



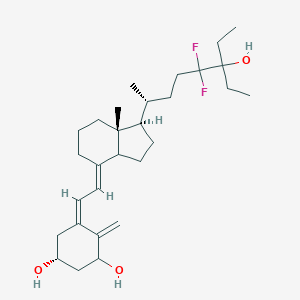
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
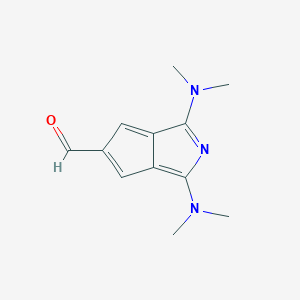
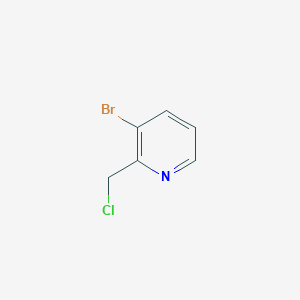
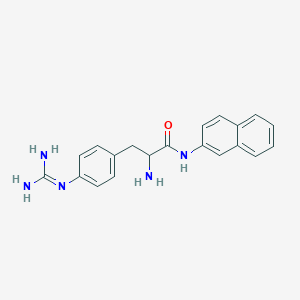

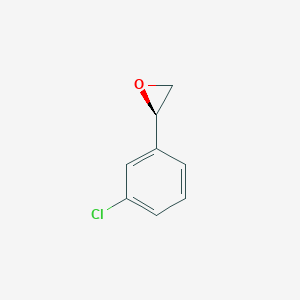
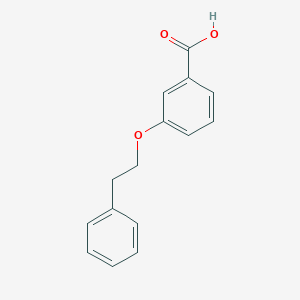
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
